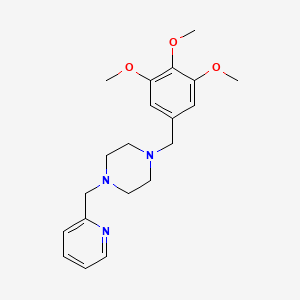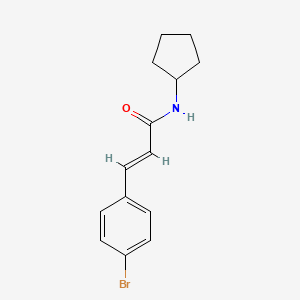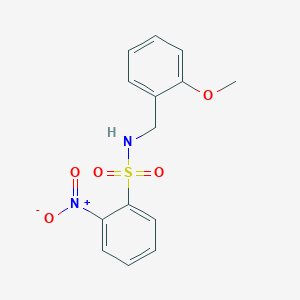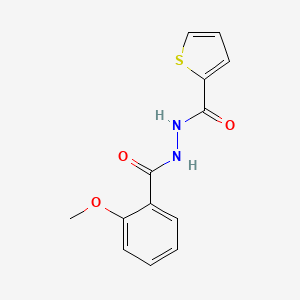
N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide, also known as MBTH, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MBTH belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide is not fully understood. However, it has been suggested that N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide may exert its pharmacological effects by modulating various signaling pathways such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt.
Biochemical and Physiological Effects:
N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide has also been found to reduce the levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-1 beta (IL-1β). Additionally, N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit various pharmacological properties. However, there are also some limitations associated with N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide. For instance, the mechanism of action of N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide is not fully understood, and further studies are needed to elucidate its pharmacological effects. Additionally, the safety and toxicity of N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide need to be evaluated before its use in humans.
Zukünftige Richtungen
There are several future directions for the study of N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide. One possible direction is to investigate the potential of N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide as a therapeutic agent for various diseases such as cancer, inflammation, and oxidative stress. Another direction is to explore the structure-activity relationship of N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide and its derivatives to optimize its pharmacological properties. Additionally, the safety and toxicity of N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide need to be evaluated in animal models before its use in humans.
Conclusion:
In conclusion, N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide has been synthesized using various methods and has been investigated for its anti-inflammatory, antioxidant, and anti-cancer activities. The mechanism of action of N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide is not fully understood, and further studies are needed to elucidate its pharmacological effects. N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide has several advantages for lab experiments, but its safety and toxicity need to be evaluated before its use in humans. There are several future directions for the study of N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide, including its potential as a therapeutic agent for various diseases and the exploration of its structure-activity relationship.
Synthesemethoden
N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide can be synthesized using different methods, including the reaction of 2-methoxybenzoic acid hydrazide with 2-thiophenecarboxylic acid in the presence of phosphorus oxychloride. Another method involves the reaction of 2-methoxybenzohydrazide with 2-thiophenecarboxylic acid in the presence of thionyl chloride. The product obtained is then treated with hydrazine hydrate to obtain N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide has been investigated for its potential pharmacological properties such as anti-inflammatory, antioxidant, and anti-cancer activities. N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, N'-(2-methoxybenzoyl)-2-thiophenecarbohydrazide has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
N'-(2-methoxybenzoyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-10-6-3-2-5-9(10)12(16)14-15-13(17)11-7-4-8-19-11/h2-8H,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYHNHMBUYAWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

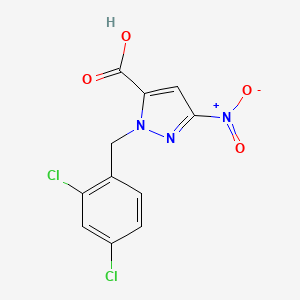

![methyl 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5776925.png)

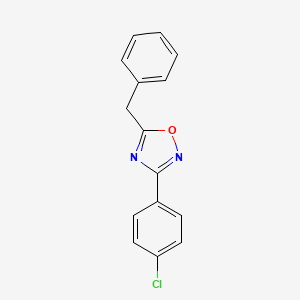
![N-(tert-butyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776944.png)
![6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5776952.png)
![1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5776960.png)
![N-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5776969.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5776973.png)
![2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5776980.png)
